molecular formula C9H8N2O B13701491 O-(6-Quinolyl)hydroxylamine

O-(6-Quinolyl)hydroxylamine

Cat. No.: B13701491
M. Wt: 160.17 g/mol
InChI Key: VWJKXMJBCPFBDG-UHFFFAOYSA-N
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Description

O-(6-Quinolyl)hydroxylamine is a chemical compound that features a quinoline ring attached to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(6-Quinolyl)hydroxylamine typically involves the reaction of 6-chloroquinoline with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

O-(6-Quinolyl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various quinoline derivatives with functional groups such as alkyl, acyl, or aryl groups .

Scientific Research Applications

O-(6-Quinolyl)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(6-Quinolyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. This property is particularly useful in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitrophenylhydroxylamine (DPH)
  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)
  • Hydroxylamine-O-sulfonic acid (HOSA)

Uniqueness

O-(6-Quinolyl)hydroxylamine is unique due to its quinoline ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring specific regio- and stereoselectivity. Additionally, its ability to form stable intermediates and products enhances its utility in various synthetic applications .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

O-quinolin-6-ylhydroxylamine

InChI

InChI=1S/C9H8N2O/c10-12-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,10H2

InChI Key

VWJKXMJBCPFBDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)ON)N=C1

Origin of Product

United States

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